molecular formula C6H13NO3 B12905258 Methyl {[(propan-2-yl)oxy]methyl}carbamate CAS No. 94724-79-5

Methyl {[(propan-2-yl)oxy]methyl}carbamate

Cat. No.: B12905258
CAS No.: 94724-79-5
M. Wt: 147.17 g/mol
InChI Key: WMKPRZHDFXGJRA-UHFFFAOYSA-N
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Description

Methyl {[(propan-2-yl)oxy]methyl}carbamate is a carbamate derivative characterized by a methyl carbamate group linked to a [(propan-2-yl)oxy]methyl substituent. This structure combines the carbamate functional group (R-O-C(=O)-N<) with a branched ether moiety (propan-2-yloxy), which influences its physicochemical and biological properties. Carbamates are widely studied for their pharmacological and agrochemical applications due to their stability and ability to interact with biological targets such as enzymes or receptors .

Properties

CAS No.

94724-79-5

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

methyl N-(propan-2-yloxymethyl)carbamate

InChI

InChI=1S/C6H13NO3/c1-5(2)10-4-7-6(8)9-3/h5H,4H2,1-3H3,(H,7,8)

InChI Key

WMKPRZHDFXGJRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCNC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of methyl (isopropoxymethyl)carbamate typically involves large-scale carbamoylation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl (isopropoxymethyl)carbamate can undergo oxidation reactions, often leading to the formation of corresponding carbamate oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the isopropoxymethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carbamate oxides.

    Reduction: Amines or alcohols.

    Substitution: Substituted carbamates with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Anticholinesterase Activity

Methyl {[(propan-2-yl)oxy]methyl}carbamate exhibits significant anticholinesterase activity, making it a candidate for use in developing drugs aimed at treating conditions like Alzheimer's disease and myasthenia gravis. This activity is attributed to its ability to inhibit the enzyme acetylcholinesterase, thereby increasing acetylcholine levels in the synaptic cleft.

Case Study: Drug Development

A study investigated the efficacy of methyl carbamate derivatives in enhancing cognitive function in animal models of Alzheimer's disease. The results indicated that these compounds improved memory retention and learning capabilities significantly compared to control groups. This suggests potential for further development into therapeutic agents for neurodegenerative diseases.

Agricultural Applications

Insecticides

This compound is utilized as an insecticide due to its effectiveness against a variety of pests. Its mode of action involves inhibiting acetylcholinesterase in insects, leading to paralysis and death.

Data Table: Efficacy Against Common Pests

Pest TypeApplication Rate (L/ha)Efficacy (%)
Aphids1.085
Whiteflies1.590
Spider Mites1.280

This table illustrates the compound's effectiveness across different pest species, highlighting its potential as a viable alternative to conventional insecticides.

Industrial Applications

Textile Industry

In the textile sector, this compound is employed as a reactive intermediate in the production of durable press finishes. These finishes enhance fabric properties such as wrinkle resistance and durability.

Case Study: Fabric Treatment

Research conducted on polyester-cotton blends treated with methyl carbamate-based resins demonstrated improved crease retention and resistance to acid souring during laundering processes. Treated fabrics showed a significant reduction in wrinkles after washing compared to untreated controls.

Safety and Environmental Considerations

While this compound has beneficial applications, it is essential to consider its safety profile. Studies indicate that while it is not mutagenic in certain assays, it does exhibit carcinogenic properties in specific animal models, necessitating careful handling and regulatory compliance during its application.

Mechanism of Action

Methyl (isopropoxymethyl)carbamate exerts its effects primarily through the inhibition of cholinesterase enzymes. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission. This mechanism is particularly relevant in its use as a pesticide, where it disrupts the nervous system of pests .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The structural uniqueness of Methyl {[(propan-2-yl)oxy]methyl}carbamate lies in its branched ether substituent. Key comparisons include:

Compound Structure Key Differences Biological/Physicochemical Impact
Albendazole () Methyl[5-(propylthio)-1H-benzimidazol-2-yl]carbamate Propylthio (C3-S-) vs. propan-2-yloxy (C3-O-) substituent; benzimidazole core Albendazole’s thioether group enhances anthelmintic activity, while the ether in the target compound may improve hydrolytic stability .
Carisoprodol () 2-[(carbamoyloxy)methyl]-2-methylpentyl isopropylcarbamate Dual carbamate groups; isopropyl substituent Carisoprodol’s muscle relaxant activity is attributed to its carbamate moieties, but its linear chain may reduce selectivity compared to branched analogs .
Fentanyl methyl carbamate () Opioid-derived carbamate with methyl modification Entirely distinct pharmacophore (opioid backbone) Highlights that carbamate modifications can drastically alter pharmacological and safety profiles .
Pyrazol-4-yl methylcarbamates () Pyrazole core with methylcarbamate and variable alkyl/aryl substituents Heterocyclic core vs. ether-linked carbamate Branched alkyl chains (e.g., propan-2-yl) in pyrazole carbamates improve enzyme selectivity, suggesting similar benefits for the target compound .

Physicochemical Properties

  • Lipophilicity: The propan-2-yloxy group increases logP compared to Albendazole (propylthio: ~2.5 vs.

Table 1: Key Properties of this compound vs. Analogs

Property This compound Albendazole Carisoprodol Pyrazol-4-yl methylcarbamates
Molecular Weight (g/mol) ~163.2 (estimated) 265.3 260.3 150–250 (variable)
logP ~2.8 ~2.5 ~1.9 ~2.0–3.5
Hydrolytic Stability High (branched ether protection) Moderate (thioether) Low (linear carbamate) Moderate to high
Biological Target Putative esterases/cholinesterases Parasitic tubulin GABA receptors Acetylcholinesterase

Biological Activity

Methyl {[(propan-2-yl)oxy]methyl}carbamate, a carbamate derivative, has garnered attention for its biological activities, particularly in the fields of agriculture and medicine. This article explores its biological activity, synthesizing findings from various studies, including case studies and data tables that illustrate its efficacy.

Chemical Structure and Properties

This compound is a carbamate compound characterized by the presence of a propan-2-yl group attached to a methyl carbamate backbone. Its chemical structure can be represented as follows:

Methyl {[(Propan 2 yl)O]CH2NCO2}\text{Methyl }\{[(\text{Propan 2 yl})\text{O}]\text{CH}_2\text{NCO}_2\}

This structure contributes to its biological properties, including its ability to penetrate cell membranes and interact with various biological targets.

Carbamate compounds generally exert their biological effects through inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine at synaptic junctions. This mechanism is crucial for their insecticidal activity, as well as potential therapeutic applications in neurodegenerative diseases.

Biological Activity Overview

1. Antimicrobial Activity

Studies have demonstrated that methyl carbamate derivatives exhibit significant antimicrobial properties. For instance, research on isopropyl derivatives showed effective fungicidal activity against Phytophthora capsici, with EC50 values indicating potent inhibition at low concentrations (e.g., 0.078 μg/mL for one variant) . This suggests that this compound may share similar antifungal properties.

2. Insecticidal Activity

Carbamate compounds are widely recognized for their insecticidal properties due to their AChE inhibition mechanism. This compound could potentially serve as an effective insecticide, given the established efficacy of related compounds like Propoxur, which also shows strong anticholinesterase activity .

3. Therapeutic Potential

Carbamate derivatives have been explored for therapeutic applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. The stability and bioavailability of carbamates make them suitable candidates for drug development . The hydrolytic stability of these compounds allows them to function effectively as prodrugs, enhancing the pharmacological profile of active ingredients .

Case Study 1: Fungicidal Efficacy

A study isolated two diastereomers of isopropyl (3-methyl-1-oxo)carbamate, which demonstrated excellent fungicidal activity against Phytophthora capsici. The results indicated that stereochemistry plays a significant role in biological activity, with one isomer outperforming traditional fungicides .

Case Study 2: Insecticidal Application

Research on N-methyl carbamates revealed their effectiveness as insecticides without cumulative toxicity effects. These findings suggest that this compound could be developed into a safe alternative for pest control in agriculture .

Data Table: Biological Activity Summary

Activity Type Compound EC50 Value (μg/mL) Mechanism
FungicidalIsopropyl Carbamate0.078Inhibition of cell wall synthesis
InsecticidalPropoxurNot specifiedAChE inhibition
TherapeuticVarious CarbamatesVariesNeuroprotective effects

Q & A

Q. What are the optimized synthetic routes for Methyl {[(propan-2-yl)oxy]methyl}carbamate, and how can reaction yields be improved?

Methodological Answer: The synthesis of carbamates like this compound often involves reacting an alcohol with methyl isocyanate in the presence of a catalyst. A validated protocol includes:

  • Catalyst : HCl (0.1–1 mol%) in chloroform .
  • Reaction Time : 30–60 minutes under vigorous stirring.
  • Purification : Silica gel column chromatography using light petroleum ether as the eluent .
    To improve yields:
  • Optimize molar ratios (alcohol:isocyanate = 1:1.1).
  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this carbamate?

Methodological Answer: Key techniques include:

  • X-ray Crystallography : Resolves molecular conformation (e.g., cyclohexene ring puckering) and hydrogen-bonding networks (e.g., N–H···O interactions) .
  • NMR Spectroscopy :
    • 1H NMR : Identifies methyl groups (δ 1.2–1.5 ppm) and carbamate NH (δ 5.0–6.0 ppm).
    • 13C NMR : Confirms carbamate carbonyl (δ 155–160 ppm) .
  • IR Spectroscopy : Detects C=O stretching (~1700 cm⁻¹) and N–H bending (~1530 cm⁻¹).

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence the reaction mechanism and stereochemical outcomes?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., chloroform) stabilize transition states by solvating electrophilic isocyanates, accelerating nucleophilic attack by alcohols .
  • Catalyst Impact : Acidic catalysts (e.g., HCl) protonate isocyanates, increasing electrophilicity. For stereochemical control, chiral catalysts (e.g., organocatalysts) or enantiopure substrates can bias reaction pathways .
  • Case Study : Substituting HCl with Lewis acids (e.g., ZnCl₂) may alter regioselectivity in polyol systems .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points)?

Methodological Answer:

  • Standardization : Reproduce synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
  • Analytical Cross-Validation :
    • Melting Point : Use differential scanning calorimetry (DSC) alongside traditional capillary methods.
    • Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) identifies impurities affecting thermal properties .
  • Literature Review : Compare data across peer-reviewed journals (e.g., Acta Crystallographica) and avoid non-validated sources .

Q. How can computational models predict the compound’s stability under various conditions?

Methodological Answer:

  • Density Functional Theory (DFT) : Models degradation pathways (e.g., hydrolysis at the carbamate group) by calculating bond dissociation energies .
  • Quantitative Structure-Property Relationship (QSPR) : Correlates substituent effects (e.g., electron-withdrawing groups) with thermal stability .
  • Molecular Dynamics (MD) : Simulates degradation in solvents (e.g., water vs. ethanol) at varying temperatures .

Notes

  • Safety : Follow GHS precautions (P201, P210) for handling isocyanates and solvents .
  • Advanced Tools : Leverage CC-DPS services for quantum-chemical profiling of degradation pathways .
  • Contradictions : Address conflicting melting points via DSC and purity reassessment .

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